Neuroprotective Activity: Comparative Assessment in PC12 Cell Injury Model
2′-Hydroxylisoagarotetrol is a close structural analog of isoagarotetrol, which exhibits significant neuroprotective effects in PC12 cells at 20 µM (P < 0.001) [1]. Direct head-to-head comparison data for 2′-hydroxylisoagarotetrol in this assay are not available in the public domain; however, the established activity of the isoagarotetrol scaffold provides a relevant class-level baseline. In contrast, agarotetrol—a stereoisomer lacking the 2′-hydroxyl substitution—also demonstrates neuroprotection in the same PC12 injury model (P < 0.001 at 5–40 µM), albeit with a distinct stereochemical profile [2]. The presence of the 2′-hydroxyl group may influence potency, solubility, or target engagement relative to the parent isoagarotetrol scaffold, warranting direct comparative evaluation for applications requiring precise neuroprotective activity quantification.
| Evidence Dimension | Neuroprotection against corticosterone-induced PC12 cell injury |
|---|---|
| Target Compound Data | Not available (direct data not reported) |
| Comparator Or Baseline | Isoagarotetrol: Significant protection at 20 µM (P < 0.001); Agarotetrol: Significant protection at 5–40 µM (P < 0.001) |
| Quantified Difference | Not available (direct comparison absent) |
| Conditions | Rat adrenal pheochromocytoma PC12 cells; corticosterone-induced injury; MTT or similar viability assay |
Why This Matters
Procurement decisions for neuroprotection studies should consider the established activity of the isoagarotetrol scaffold while recognizing that the 2′-hydroxyl substitution in 2′-hydroxylisoagarotetrol may confer distinct bioactivity that requires independent validation.
- [1] TargetMol. Isoagarotetrol. Product datasheet. View Source
- [2] Zhang H, et al. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China. S-EPMC8795264. View Source
